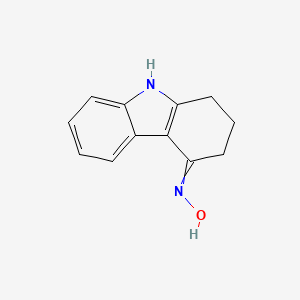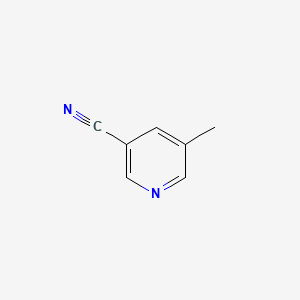
N-(1,2,3,9-Tetrahydrocarbazol-4-ylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2,3,9-Tetrahydrocarbazol-4-ylidene)hydroxylamine is a chemical compound with the molecular formula C12H11NO. It is a derivative of carbazole, a tricyclic aromatic compound. This compound is known for its unique structure, which includes a tetrahydrocarbazole core with an oxime functional group at the 4-position. The presence of the oxime group imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
N-(1,2,3,9-Tetrahydrocarbazol-4-ylidene)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 1,2,3,4-tetrahydrocarbazol-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime derivative.
Industrial Production Methods
Industrial production of 1,2,3,4-tetrahydrocarbazol-4-one-oxime may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N-(1,2,3,9-Tetrahydrocarbazol-4-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted carbazole derivatives.
科学的研究の応用
N-(1,2,3,9-Tetrahydrocarbazol-4-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,2,3,4-tetrahydrocarbazol-4-one-oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydrocarbazol-4-one: Lacks the oxime group, resulting in different chemical properties and reactivity.
Carbazole: The parent compound with a fully aromatic structure, differing significantly in its chemical behavior.
1,2,3,4-Tetrahydrocarbazole: Similar core structure but without the oxime functionality.
Uniqueness
N-(1,2,3,9-Tetrahydrocarbazol-4-ylidene)hydroxylamine is unique due to the presence of the oxime group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications, distinguishing it from its analogs.
特性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC名 |
N-(1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H12N2O/c15-14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-2,4-5,13,15H,3,6-7H2 |
InChIキー |
MYJLWCZBXSLDMA-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(=NO)C1)C3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/structure/B1298601.png)

![Thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298606.png)











